5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H14ClN5O3S2 and its molecular weight is 435.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide, belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . .
Mode of Action
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are capable of binding in the biological system, which allows them to interact with their targets and induce changes
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. For instance, some triazole compounds have shown cytotoxic activities against certain cancer cells . .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions affecting the sulfur and nitrogen atoms.
Reduction: Reduction reactions may modify the triazole ring or the sulfonamide group.
Substitution: The chloro group can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminium hydride.
Substitution Reagents: Organometallic compounds, such as Grignard reagents.
Major Products Formed:
Oxidative products may include sulfoxides or sulfones.
Reduction could yield amines or partially hydrogenated triazoles.
Substitution results in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Used as a ligand in coordination chemistry due to its multiple binding sites.
Investigated for its reactivity and synthetic utility in organic synthesis.
Biology:
Potential inhibitor of specific enzymes due to its triazole and sulfonamide functionalities.
Studied for its binding affinity to biological targets.
Medicine:
Explored as a potential drug candidate for its possible antiviral, antibacterial, and anticancer properties.
Industry:
Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action: The biological activity of 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide is likely mediated through interactions with enzyme active sites or cellular receptors. The compound’s triazole moiety may mimic natural substrates or inhibitors, leading to modulation of enzymatic activity. Additionally, the sulfonamide group is known for its ability to interact with proteins and other macromolecules.
Comparison with Similar Compounds: Compared to other compounds with similar structures:
This compound is unique due to its combination of functional groups.
Similar compounds include:
5-bromo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
5-iodo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
These similar compounds may exhibit different reactivities and biological activities due to variations in halogen substitution.
Properties
IUPAC Name |
5-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3S2/c18-13-6-9-16(27-13)28(24,25)19-10-11-26-15-8-7-14-20-21-17(23(14)22-15)12-4-2-1-3-5-12/h1-9,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPOVIYGGFZQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.